1-Dodecyl-4-methylpyridin-1-ium chloride

Description

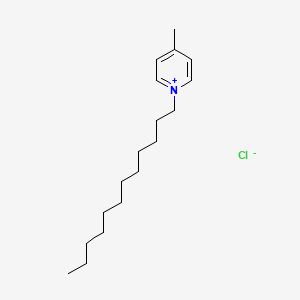

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

79916-29-3 |

|---|---|

Molecular Formula |

C18H32ClN |

Molecular Weight |

297.9 g/mol |

IUPAC Name |

1-dodecyl-4-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19-16-13-18(2)14-17-19;/h13-14,16-17H,3-12,15H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QPDSALLMZSDJIM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Dodecyl 4 Methylpyridin 1 Ium Chloride and Analogues

Synthetic Pathways for N-Alkyl Pyridinium (B92312) Halides

The foundational method for synthesizing 1-dodecyl-4-methylpyridin-1-ium chloride and its analogues is the N-alkylation of the pyridine (B92270) ring, a process known as quaternization.

The most direct route to N-alkyl pyridinium halides is the quaternization reaction, which involves the treatment of a pyridine derivative with an alkyl halide. prepchem.comnih.gov In the case of this compound, this is achieved by reacting 4-methylpyridine (B42270) (γ-picoline) with 1-dodecyl chloride.

This reaction is a type of Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction is typically carried out by heating the neat reactants or by using a solvent such as ethanol, methanol (B129727), or acetonitrile (B52724). prepchem.comnih.gov The choice of solvent can influence the reaction rate and yield. For instance, the synthesis of hexadecyl-4-hydroxypyridinium bromide in methanol results in a 95% yield, which drops to 80% in ethanol. prepchem.com

The reactivity of the alkyl halide is a crucial factor. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. acs.org However, for long-chain derivatives like the dodecyl group, alkyl bromides and chlorides are commonly used. prepchem.comnih.gov The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions. For example, the synthesis of N-alkylpyridinium salts with C12-C20 alkyl chains was found to be more straightforward with higher yields compared to those with shorter C8-C10 chains. nih.gov

| Pyridine Derivative | Alkyl Halide | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | 1-Bromoalkanes (C8-C20) | Ethanol | Reflux, 40 h | Not specified | nih.gov |

| Pyridine | Alkyl bromides/iodides | Methanol | 35°C, then reflux at 70°C for 6 h | ~70% for dodecylpyridinium chloride | prepchem.com |

| 4-Methylpyridine | Cetyl iodide | Not specified | Reflux, 6 h | 75% | google.com |

| Pyridine | Dodecyl chloride | Not specified | 100°C, 24 h | 1.7% | google.com |

One versatile method for preparing substituted pyridines is through the reaction of pyrylium (B1242799) salts with primary amines. researchgate.net Pyrylium salts are six-membered aromatic rings containing a trivalent oxygen atom. They are highly electrophilic and react with nucleophiles like primary amines in a "ring-transmutation" reaction, where the oxygen atom is replaced by the nitrogen of the amine to form a pyridinium salt. proquest.comnih.gov This approach allows for the synthesis of a wide variety of substituted pyridinium salts by varying the substituents on the pyrylium salt and the primary amine. researchgate.net

Another approach involves the functionalization of pre-existing pyridine rings. For example, pyridine N-oxides can be used as precursors to introduce substituents at the 2-position. researchgate.netorganic-chemistry.org The N-oxide group activates the pyridine ring, facilitating nucleophilic attack. Reaction with Grignard reagents followed by treatment with an acylating agent can yield 2-substituted pyridines, which can then be N-alkylated. organic-chemistry.org

Furthermore, direct C-H functionalization of pyridines has emerged as a powerful tool for introducing substituents onto the pyridine ring. acs.org These methods often employ transition metal catalysis or photochemical activation to selectively functionalize specific C-H bonds. Once the desired substituted pyridine is obtained, it can be quaternized with a dodecyl halide to yield the target pyridinium salt.

Strategies for Structural Modification and Functionalization

The basic this compound structure can be elaborated into more complex molecular architectures with tailored properties.

Dicationic Architectures: Dicationic pyridinium compounds, where two pyridinium rings are linked by a spacer, have been synthesized. nih.govrsc.orgnih.govresearchgate.net The synthesis of these molecules typically involves the reaction of a bis-pyridine precursor with an alkyl halide. For example, a bis-pyridine hydrazone can be reacted with a long-chain alkyl iodide to produce a dicationic bis-pyridinium hydrazone. nih.gov These dicationic structures can exhibit interesting self-assembly properties and have been investigated for their thermal stability. nih.gov

Polymeric Architectures: Poly(pyridinium salt)s, also known as ionenes, are polymers containing pyridinium units in their backbone or as pendant groups. proquest.comnih.govresearchgate.netnih.gov One synthetic route to main-chain poly(pyridinium salt)s is through the ring-transmutation polymerization of bis(pyrylium salt)s with aromatic diamines. proquest.comresearchgate.netnih.gov This method allows for the creation of polymers with varying backbone rigidity and properties. proquest.com Another approach involves the quaternization of poly(vinylpyridine) with alkyl halides, resulting in polymers with pendant pyridinium groups. nih.govresearchgate.net The degree of quaternization can be controlled by the reaction conditions. nih.gov

| Architecture | Synthetic Precursors | Key Reaction | Reference |

|---|---|---|---|

| Dicationic bis-pyridinium hydrazones | Bis-pyridine hydrazone, long-chain alkyl iodides | Quaternization | nih.gov |

| Aromatic poly(pyridinium salts) | Bis(pyrylium salt), aromatic diamines | Ring-transmutation polymerization | proquest.comresearchgate.netnih.gov |

| Poly(vinylpyridine) with quaternized side chains | Poly(4-vinylpyridine), methyl iodide | Quaternization | nih.gov |

Chiral Pyridinium Derivatives: Chiral pyridinium ionic liquids have been synthesized by incorporating a chiral moiety into the pyridinium structure. acs.orgnih.govresearchgate.netnih.gov One strategy involves preparing a chiral precursor that contains a pyridine ring and then quaternizing it. For example, a chiral moiety can be attached to a pyridine ring through a urea (B33335) functionality, followed by N-alkylation to form the chiral pyridinium ionic liquid. acs.orgnih.gov Another approach is to use a chiral amine in the quaternization reaction itself, such as (S)- or (R)-1-phenylethylamine, to create a chiral center at the nitrogen atom. nih.gov

Fluorescently Tagged Pyridinium Derivatives: To create fluorescent pyridinium compounds, a fluorophore can be incorporated into the molecular structure. rsc.orgnih.govmdpi.comacs.orgmdpi.com This can be achieved by synthesizing a pyridine derivative that is inherently fluorescent or by attaching a known fluorophore to the pyridinium core. For instance, styrylpyridinium dyes, which exhibit fluorescence, can be synthesized and their properties tuned by modifying the electron-donating and -accepting groups in the molecule. nih.gov Asymmetric pyridinium salts with large Stokes shifts have been synthesized via Rh(III)-catalyzed C-H activation, demonstrating a method for creating novel fluorescent probes. rsc.org

Purification and Isolation Techniques

After synthesis, this compound and its analogues need to be purified to remove unreacted starting materials and byproducts.

A common method for the purification of pyridinium salts is recrystallization. nih.govsciencemadness.org The choice of solvent is critical for effective purification. For pyridinium salts with long alkyl chains, solvents like diethyl ether and acetone (B3395972) are often used. nih.gov For instance, pyridinium salts with C12-C16 alkyl chains can be purified by a single crystallization from an ether suspension, while those with shorter (C8-C10) or longer (C18-C20) chains may require multiple crystallizations or the use of acetone. nih.gov Glacial acetic acid has also been used for the recrystallization of pyridinium tribromide. sciencemadness.org

In some cases, the crude product is an oil that needs to be induced to crystallize. This can be achieved by repeated washing with a suitable solvent, such as diethyl ether. nih.gov For polymeric pyridinium salts, purification can be achieved by precipitation. The polymer is dissolved in a suitable solvent and then added to a non-solvent to precipitate the pure polymer, which can then be collected by filtration. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Species

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-Dodecyl-4-methylpyridin-1-ium chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the pyridinium (B92312) ring typically appear as distinct signals in the downfield region due to the deshielding effect of the positively charged nitrogen atom. The protons ortho to the nitrogen (at the C2 and C6 positions) are expected to resonate at the lowest field, followed by the protons meta (at the C3 and C5 positions). The methyl group attached to the pyridine (B92270) ring at the C4 position would present a characteristic singlet in the aromatic region, but shifted upfield relative to the ring protons. The long dodecyl chain exhibits a series of signals in the upfield region. The methylene (B1212753) group directly attached to the pyridinium nitrogen (N-CH₂) would be deshielded and appear as a triplet, while the terminal methyl group (CH₃) of the dodecyl chain would resonate as a triplet at the highest field. The intervening methylene groups of the alkyl chain would produce a complex multiplet.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridinium ring will resonate in the downfield region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbon bearing the methyl group (C4) and the other ring carbons (C3 and C5) will also have characteristic chemical shifts. The carbons of the dodecyl chain will appear in the aliphatic region of the spectrum, with the N-CH₂ carbon being the most downfield of the chain carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium H (ortho) | 8.5 - 9.0 | 145 - 150 |

| Pyridinium H (meta) | 7.8 - 8.2 | 125 - 130 |

| 4-CH₃ (on ring) | 2.4 - 2.6 | 20 - 25 |

| N-CH₂ (dodecyl) | 4.5 - 4.8 | 60 - 65 |

| -(CH₂)₁₀- (dodecyl) | 1.2 - 1.8 | 22 - 32 |

| -CH₃ (dodecyl) | 0.8 - 0.9 | 14 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different structural components.

Key expected vibrational modes include the C-H stretching vibrations of the aromatic pyridinium ring and the aliphatic dodecyl chain, which typically appear in the region of 3100-2850 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridinium ring are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the long alkyl chain will be confirmed by the characteristic scissoring and rocking vibrations of the CH₂ groups, appearing around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The C-N stretching vibration of the pyridinium ring may also be observed.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| CH₂ Scissoring | ~1465 |

| CH₂ Rocking | ~720 |

Mass Spectrometry (MS) Applications in Quaternary Ammonium (B1175870) Salts

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For quaternary ammonium salts like this compound, which are already charged, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

The mass spectrum would show a prominent peak corresponding to the molecular cation, [C₁₈H₃₂N]⁺, which is formed by the loss of the chloride counter-ion. The m/z value of this peak would be equal to the molecular weight of the cation. Fragmentation of the parent ion can also occur, providing further structural information. Common fragmentation pathways for N-alkylpyridinium salts include the loss of the alkyl chain.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [C₁₈H₃₂N]⁺ (Molecular Cation) | 262.25 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the percentage by mass of each element present in the molecule. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values based on the molecular formula of this compound (C₁₈H₃₂ClN). This comparison serves as a fundamental check of the compound's purity and confirms that the correct empirical formula has been assigned.

Table 4: Theoretical Elemental Composition of this compound (C₁₈H₃₂ClN)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 18 | 216.18 | 72.55 |

| Hydrogen (H) | 1.01 | 32 | 32.32 | 10.85 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 11.90 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.70 |

| Total | 297.96 | 100.00 |

The close agreement between the experimental and calculated values from elemental analysis, in conjunction with the data from NMR, FTIR, and mass spectrometry, provides a comprehensive and definitive characterization of the structure and composition of this compound.

Interfacial Phenomena and Self Assembly Behavior of 1 Dodecyl 4 Methylpyridin 1 Ium Chloride Analogs

Mechanisms of Adsorption at Interfaces

The adsorption of 1-dodecyl-4-methylpyridin-1-ium chloride analogs at interfaces, such as the air-water interface, is a spontaneous process driven by the amphiphilic nature of the molecule. The hydrophobic dodecyl chain seeks to minimize its contact with water, leading to its orientation away from the aqueous phase, while the hydrophilic pyridinium (B92312) headgroup remains solvated. This process effectively reduces the surface tension of the aqueous solution.

The adsorption process continues until the interface becomes saturated with surfactant monomers, at which point the surface tension reaches a minimum value. Further increases in the bulk concentration of the surfactant lead to the formation of micelles in the bulk phase, a concentration known as the critical micelle concentration (CMC). The efficiency of adsorption can be quantified by the surface excess concentration (Γmax), which represents the concentration of the surfactant at the interface. From this value, the minimum area occupied by each molecule (Amin) at the interface can be calculated. For a series of n-alkyl-3-methylpyridinium bromides ([Cnmpy][Br]), these parameters have been determined and are presented in Table 1.

Table 1: Surface Chemical Parameters of n-Alkyl-3-methylpyridinium Bromide in Aqueous Solution

| Compound | CMC (mmol/L) | γcmc (mN/m) | Γmax (10⁻¹⁰ mol/cm²) | Amin (nm²) |

|---|---|---|---|---|

| [C₁₂mpy][Br] | 14.5 | 36.2 | 3.57 | 0.46 |

| [C₁₄mpy][Br] | 3.6 | 37.1 | 3.45 | 0.48 |

Data for n-alkyl-3-methylpyridinium bromide, a close analog of this compound.

Formation of Organized Supramolecular Structures

Above the critical micelle concentration (CMC), individual surfactant monomers of this compound analogs self-assemble into organized supramolecular structures known as micelles. This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules. In aqueous solutions, these micelles typically adopt a spherical or spheroidal shape, with the hydrophobic dodecyl tails sequestered in the core and the hydrophilic pyridinium headgroups forming a charged corona at the micelle-water interface.

The formation of these aggregates is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. The structure and size of these supramolecular assemblies can be influenced by various factors, including temperature, ionic strength, and the presence of co-solutes. For instance, the addition of salts to the solution can screen the electrostatic repulsions between the charged headgroups, leading to a decrease in the CMC and potentially a change in micelle shape from spherical to more elongated, rod-like structures.

Recent studies on newly synthesized pyridinium-based cationic surfactants, such as N-(n-octadecyl)-2-methylpyridinium bromide and N-(n-octadecyl)-3-methylpyridinium bromide, have demonstrated their ability to form micelles at very low concentrations, indicating a strong propensity for self-assembly ppaspk.org. The spontaneous interaction of these micelles with other molecules, such as drugs, highlights their potential as delivery vehicles, with the hydrophobic core of the micelle encapsulating non-polar molecules ppaspk.org.

Influence of Molecular Architecture on Surface Activity

The surface activity of this compound analogs is intrinsically linked to their molecular architecture. Key structural features that dictate their performance at interfaces include the length of the alkyl chain, the nature of the headgroup, and the position of substituents on the pyridinium ring.

A fundamental principle governing the surface activity of homologous series of surfactants is that an increase in the length of the hydrophobic alkyl chain leads to a decrease in the critical micelle concentration (CMC) and an increase in the tendency to adsorb at the air-water interface. This is due to the enhanced hydrophobicity of the molecule, which provides a greater driving force for it to leave the aqueous bulk phase. This trend is evident in the data for n-alkyl-3-methylpyridinium bromides, where the CMC decreases significantly as the alkyl chain is elongated from dodecyl to hexadecyl (Table 1).

Thermodynamic Parameters of Adsorption

The processes of adsorption and micellization are governed by fundamental thermodynamic principles. The standard Gibbs free energy of adsorption (ΔG°ads) and micellization (ΔG°mic) provide insight into the spontaneity of these processes. A negative value for these parameters indicates a spontaneous process. The enthalpy (ΔH°) and entropy (ΔS°) changes associated with these phenomena further elucidate the driving forces.

The thermodynamic parameters of micellization for a series of N-((alkyloxycarbonylmethyl) pyridinium bromides, which share the pyridinium headgroup, have been determined and are presented in Table 2. These values illustrate the thermodynamic landscape of the self-assembly process for this class of surfactants.

Table 2: Thermodynamic Parameters of Micellization for N-((alkyloxycarbonylmethyl) Pyridinium Bromides at 293.15 K

| Compound | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

|---|---|---|---|

| N-((octyloxycarbonylmethyl) pyridinium bromide | -23.5 | -9.8 | -13.7 |

| N-((dodecyloxycarbonylmethyl) pyridinium bromide | -29.1 | -12.5 | -16.6 |

Data for N-((alkyloxycarbonylmethyl) pyridinium bromides, which are structurally related to this compound.

The negative ΔG°mic values confirm the spontaneity of micelle formation, and the negative ΔH°mic values indicate that the process is exothermic for these particular analogs. The negative contribution of -TΔS°mic further underscores the significant role of entropy in driving the self-assembly of these pyridinium-based surfactants in aqueous solutions.

Corrosion Inhibition Mechanisms and Performance Evaluation

Electrochemical Methods for Corrosion Rate Assessment

Electrochemical techniques are fundamental in quantifying the corrosion rate and understanding the inhibitor's interaction with the metal surface. These methods provide real-time data on the electrochemical processes occurring at the metal-electrolyte interface.

Potentiodynamic polarization studies are employed to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of a corrosion process. For pyridinium-based compounds, including analogs of 1-Dodecyl-4-methylpyridin-1-ium chloride, the addition of the inhibitor to a corrosive solution, such as hydrochloric acid, causes a significant shift in the polarization curves.

Typically, the corrosion potential (Ecorr) shifts slightly, and there is a marked decrease in the corrosion current density (icorr). This reduction in icorr signifies a lower corrosion rate. The inhibitor affects both the anodic and cathodic Tafel slopes (βa and βc), indicating that it impedes both the rate of metal dissolution and the hydrogen evolution reaction. This behavior is characteristic of a mixed-type inhibitor. researchgate.netmdpi.commdpi.com The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. Studies on similar compounds show that the efficiency increases with higher inhibitor concentrations. researchgate.netnih.gov

Table 1: Illustrative Potentiodynamic Polarization Data for a Pyridinium-Based Inhibitor This table presents representative data based on studies of structurally similar pyridinium (B92312) compounds to illustrate the typical effects observed.

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank (0) | -480 | 250 | 75 | -120 | - |

| 1.0 x 10⁻⁵ | -495 | 85 | 70 | -115 | 66.0 |

| 5.0 x 10⁻⁵ | -505 | 42 | 68 | -112 | 83.2 |

| 1.0 x 10⁻⁴ | -510 | 25 | 65 | -110 | 90.0 |

| 5.0 x 10⁻⁴ | -518 | 13 | 62 | -108 | 94.8 |

Electrochemical Impedance Spectroscopy (EIS) provides detailed insights into the properties of the protective film formed by the inhibitor and the kinetics of the corrosion process. In a typical EIS experiment for a metal in an acidic solution, the Nyquist plot for the uninhibited system shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process.

Upon the addition of this compound, the diameter of this semicircle significantly increases. mdpi.com This increase corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor film is effectively hindering the flow of charge at the metal-solution interface, thereby slowing down corrosion. nih.gov Concurrently, a decrease in the double-layer capacitance (Cdl) is observed. This is attributed to the replacement of water molecules at the metal surface by the larger organic inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. researchgate.net The inhibition efficiency derived from EIS data typically corroborates the findings from PDP studies. mdpi.com

Table 2: Representative Electrochemical Impedance Spectroscopy Parameters This table shows typical changes in EIS parameters for a metal in acid with and without a pyridinium-based inhibitor.

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank (0) | 50 | 200 | - |

| 1.0 x 10⁻⁵ | 150 | 120 | 66.7 |

| 5.0 x 10⁻⁵ | 300 | 85 | 83.3 |

| 1.0 x 10⁻⁴ | 550 | 60 | 90.9 |

| 5.0 x 10⁻⁴ | 1000 | 45 | 95.0 |

Adsorption Isotherms and Surface Coverage

The protective action of this compound relies on its adsorption onto the metal surface. The relationship between the inhibitor concentration and the degree of surface coverage (θ) can be described by various adsorption isotherms. For many pyridinium-based surfactants, the adsorption process is well-described by the Langmuir adsorption isotherm. researchgate.netmdpi.comnih.govmdpi.com This model assumes the formation of a monolayer of inhibitor molecules on the metal surface with no interaction between the adsorbed species.

The standard free energy of adsorption (ΔG°ads) can be calculated from the Langmuir isotherm. The value of ΔG°ads provides insight into the nature of the adsorption. Values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bonding). mdpi.com For many cationic surfactants like this compound, the ΔG°ads values often fall between -30 and -40 kJ/mol, suggesting a mixed adsorption mechanism involving both physical and chemical interactions. mdpi.comnih.gov

Mechanistic Insights into Inhibitor Action (e.g., Mixed-Type Inhibition)

The data from electrochemical studies collectively point towards this compound functioning as a mixed-type inhibitor. researchgate.netmdpi.comnih.gov This means it does not merely block anodic or cathodic sites but influences both processes simultaneously. The mechanism involves the adsorption of the cationic pyridinium head group and the long dodecyl hydrocarbon tail onto the metal surface.

In acidic solutions, the metal surface is typically negatively charged, which facilitates the electrostatic attraction (physisorption) of the positively charged pyridinium cation. researchgate.net Furthermore, the pyridinium ring contains nitrogen atoms with lone pair electrons and delocalized π-electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to a more stable chemical bond (chemisorption). researchgate.net The long dodecyl tail forms a hydrophobic layer that repels water and corrosive ions, further enhancing the protective barrier. mdpi.com

Effects of Environmental Variables on Inhibition Efficiency

The performance of this compound can be influenced by environmental factors such as temperature. The effect of temperature on inhibition efficiency helps to further elucidate the adsorption mechanism.

In many cases involving similar pyridinium compounds, the inhibition efficiency is observed to decrease as the temperature rises. mdpi.com This trend suggests that the desorption process becomes more favorable at higher temperatures, which is a hallmark of a predominantly physical adsorption mechanism. ekb.eg However, in some systems, the efficiency may increase with temperature, pointing towards a stronger, more dominant chemisorption process where the initial energy barrier for bond formation is overcome by the increased thermal energy. nih.gov

Surface Morphological Characterization of Protected Substrates

Surface analysis techniques provide direct visual evidence of the inhibitor's protective action. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to compare the surface morphology of a metal substrate after immersion in a corrosive medium with and without the inhibitor.

In the absence of the inhibitor, SEM images typically reveal a rough and heavily damaged surface with clear signs of pitting and uniform corrosion. mdpi.com In contrast, the surface of a metal sample treated with this compound appears much smoother and shows significantly less corrosion damage. mdpi.commdpi.com This is due to the formation of a stable, uniform protective film by the inhibitor molecules on the metal surface. researchgate.netresearchgate.net AFM analysis can further quantify this by showing a marked reduction in the average surface roughness of the protected sample compared to the corroded one. mdpi.com

Catalytic Roles and Applications in Organic Transformations

1-Dodecyl-4-methylpyridin-1-ium Chloride as a Phase-Transfer Catalyst

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. 1-Alkyl-4-dialkylaminopyridinium halides, a class of compounds to which this compound belongs, have been investigated as effective phase-transfer catalysts. These pyridinium (B92312) salts offer several advantages over traditional quaternary ammonium (B1175870) catalysts, including enhanced thermal stability and ease of recycling from the reaction mixture. researchgate.net

Their utility has been particularly noted in reactions requiring high temperatures, such as nucleophilic aromatic substitution and dehydrohalogenation. researchgate.net For instance, branched 1-alkyl-4-dialkylaminopyridinium salts have demonstrated effectiveness in the preparation of aromatic bis-etherimides. researchgate.net Furthermore, bis-aminopyridinium salts have been successfully applied in the alkylation of dianionic phenoxides and thiophenoxides. researchgate.net

A significant application of such pyridinium salts is in dichlorocarbene (B158193) reactions. While specific studies focusing exclusively on this compound are limited, research on a series of quaternary 4-dialkylaminopyridinium halides provides valuable insights into their catalytic performance in these transformations. The influence of the structure of these catalysts on their activity in various PTC reactions involving dichlorocarbene has been a subject of detailed study. researchgate.net The lipophilicity imparted by the long alkyl chain, such as the dodecyl group, is crucial for the catalyst's ability to transport the reacting species between the phases, a key step in the catalytic cycle of phase-transfer catalysis.

N-Alkyl Pyridinium Salts as Metal-Free Catalysts in Oxidation Reactions

A significant area of application for N-alkyl pyridinium salts is in metal-free oxidation reactions, offering a more environmentally benign alternative to traditional metal-based catalysts. A series of N-alkyl pyridinium salts have been synthesized and successfully employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.orgrsc.orgnih.gov

Research has shown that the electronic properties of the substituents on the pyridinium ring play a crucial role in the catalytic performance. The introduction of an electron-donating group, such as a dimethylamino group at the 4-position, has been found to significantly increase both the conversion of the substrate and the selectivity for the desired oxidized product. rsc.orgrsc.orgnih.gov In a study on the selective oxidation of p-xylene (B151628), 1-benzyl-4-N,N-dimethylaminopyridinium salt demonstrated the highest catalytic activity, achieving a 95% conversion with 84% selectivity to p-toluic acid. rsc.orgrsc.org This highlights the potential of structurally similar compounds like this compound to act as effective catalysts in such oxidations.

The catalytic activity of various N-alkyl pyridinium salts in the oxidation of p-xylene is summarized in the table below, illustrating the impact of different substituents on the catalyst's efficiency.

Table 1: Catalytic Performance of N-Alkyl Pyridinium Salts in the Oxidation of p-Xylene

| Catalyst | Substituent on Pyridine (B92270) Ring | p-Xylene Conversion (%) | p-Toluic Acid Selectivity (%) |

|---|---|---|---|

| Catalyst a | -H | 39 | - |

| Catalyst b | -CN | 27 | - |

| Catalyst c | -N(CH₃)₂ | 52 | - |

| 1-Benzyl-4-N,N-dimethylaminopyridinium bromide | -N(CH₃)₂ | 95 | 84 |

Data sourced from Zhang et al. (2019). rsc.orgrsc.orgnih.gov

The study concluded that N-alkyl pyridinium salts with electron-donating groups exhibit superior catalytic activity, and different methyl aromatics were successfully oxidized in acetonitrile (B52724) using 1-benzyl-4-N,N-dimethylaminopyridinium bromide as the catalyst. rsc.orgnih.gov These findings suggest a promising role for this compound in similar metal-free oxidation processes.

Role as Reaction Media and Solvents in Organic Synthesis

Beyond their catalytic roles, pyridinium-based ionic liquids, including this compound, are recognized for their potential as alternative, "green" reaction media in organic synthesis. researchgate.netrsc.orgelectrochem.org Their negligible vapor pressure, thermal stability, and tunable solubility properties make them attractive substitutes for volatile organic solvents (VOCs). electrochem.org

Pyridinium-based ionic liquids have been utilized as solvents in a variety of organic reactions, often enhancing reactivity and selectivity. researchgate.netrsc.orgelectrochem.org For example, their application as solvents in transition metal-catalyzed reactions, such as the Heck cross-coupling reaction, has been explored. mdpi.com In these contexts, the ionic liquid not only acts as a solvent but can also stabilize the catalyst, leading to improved performance and easier catalyst recycling. scispace.com

The use of 1-alkylpyridinium halides as reagents in nucleophilic substitution reactions for the conversion of alcohols to alkyl halides has also been demonstrated. electrochem.org Furthermore, these ionic liquids can serve as the reaction medium for copper-catalyzed nucleophilic aromatic substitution reactions. electrochem.org The dual role of these compounds as both solvent and catalyst can simplify reaction setups and workup procedures. The long alkyl chain in this compound can also impart surfactant-like properties, which may be beneficial in reactions involving both polar and nonpolar reactants. While specific, detailed studies on this compound as a solvent for a wide range of reactions are still emerging, the broader research on pyridinium ionic liquids strongly supports their significant potential as versatile and environmentally friendlier reaction media. researchgate.netrsc.orgelectrochem.org

Computational and Theoretical Investigations

Quantum Chemical Studies (DFT) for Molecular Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.compeacta.org Through DFT calculations, various molecular properties and electronic parameters of 1-dodecyl-4-methylpyridin-1-ium chloride can be determined, which are crucial for predicting its reactivity and interaction mechanisms, particularly in applications such as corrosion inhibition.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. irjweb.comwuxibiology.com A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to an appropriate acceptor, such as a metal surface with vacant d-orbitals. Conversely, a lower ELUMO value indicates a higher propensity to accept electrons from a donor.

The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is another important parameter. A small energy gap implies higher reactivity of the molecule. irjweb.com The distribution of these frontier orbitals is also significant. For pyridinium-based compounds, the HOMO is often localized on the pyridinium (B92312) ring, indicating that this is the primary site for electron donation. The LUMO is also typically located on the pyridinium head, suggesting it can accept electrons from a metal surface.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within the molecule. researchgate.net These maps illustrate regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attacks, respectively. researchgate.net For this compound, the MEP would show a high positive potential around the pyridinium ring due to the quaternary nitrogen atom, making it an attractive site for interaction with negatively charged surfaces. The long dodecyl chain, being nonpolar, would exhibit a neutral potential.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater tendency to accept electrons. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. nih.gov |

| Dipole Moment (μ) | Measures the overall polarity of the molecule, influencing its solubility and adsorption behavior. |

| Mulliken Charges | Provides the charge distribution over individual atoms, helping to identify active sites for adsorption. |

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Adsorption Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules. researchgate.netdoi.org These techniques are particularly useful for investigating the adsorption behavior of surfactant molecules like this compound onto various surfaces, such as metal surfaces in corrosive environments. bohrium.com

MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory that describes how the system evolves over time. researchgate.net This allows for the visualization of the adsorption process, including the orientation of the molecule on the surface and the formation of self-assembled layers. bohrium.com For this compound, MD simulations would likely show the cationic pyridinium head group adsorbing onto a negatively charged surface through electrostatic interactions. The hydrophobic dodecyl tails would then orient themselves away from the aqueous environment, potentially forming a compact and protective film.

MC simulations, on the other hand, use probabilistic methods to explore the configuration space of a system. chemrxiv.orgnih.gov They are particularly effective for determining the most stable adsorption configurations and calculating adsorption energies. mdpi.com MC simulations can model the adsorption of this compound from a solution onto a surface, providing insights into the equilibrium structure of the adsorbed layer. doi.org

Studies on similar cationic surfactants have shown that at low concentrations, the molecules may lie flat on the surface. As the concentration increases, they tend to orient themselves more perpendicularly to the surface, leading to the formation of a denser, more organized film. researchgate.net In situ atomic force microscopy (AFM) studies on 1-dodecylpyridinium chloride have visually confirmed the formation of hemispherical and cylindrical aggregates on carbon steel surfaces, corroborating the insights gained from simulations. researchgate.net

Table 2: Information Gained from MD and MC Simulations

| Simulation Technique | Information Provided |

|---|---|

| Molecular Dynamics (MD) | - Dynamic adsorption process

|

| Monte Carlo (MC) | - Most stable adsorption configurations

|

Correlation of Molecular Structure with Performance Metrics

The performance of this compound in various applications is intrinsically linked to its molecular structure. Computational studies, in conjunction with experimental data, help to establish clear structure-performance relationships.

In the context of corrosion inhibition, the amphiphilic nature of the molecule is key. nih.gov The molecule consists of a polar (hydrophilic) head group—the 4-methylpyridinium cation—and a nonpolar (hydrophobic) tail—the dodecyl alkyl chain.

The Cationic Head Group: The positively charged pyridinium ring is the primary anchor for adsorption onto negatively charged metal surfaces, which is common in acidic and chloride-containing media. mdpi.com The presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring allows for dative bonding with vacant d-orbitals of the metal, contributing to a stronger, chemisorptive interaction. peacta.org

The Alkyl Chain Length: The long dodecyl (C12) tail plays a crucial role in the effectiveness of the protective film. Once the head groups are adsorbed, the hydrophobic tails pack together, creating a barrier that repels water and corrosive species from the metal surface. mdpi.com The length of the alkyl chain influences the surface coverage and the density of the protective layer. Generally, within a homologous series of surfactants, a longer alkyl chain leads to better performance up to a certain point, due to increased hydrophobicity and stronger van der Waals interactions between the chains.

The Methyl Group: The methyl group at the 4-position of the pyridinium ring can have a subtle electronic effect on the ring, potentially influencing its charge distribution and interaction with the surface.

Computational parameters derived from DFT can be correlated with experimentally determined performance metrics, such as inhibition efficiency. For instance, a high EHOMO and a low ΔE are often associated with better inhibition performance, as they facilitate the adsorption process through electron donation and chemical reactivity. jocpr.com MD and MC simulations can provide adsorption energies that correlate with the strength of the inhibitor's binding to the surface, which in turn relates to its effectiveness. mdpi.combohrium.com

Table 3: Structure-Performance Correlation

| Molecular Feature | Role in Performance (e.g., Corrosion Inhibition) |

|---|---|

| 1-dodecyl chain (hydrophobic tail) | Forms a protective hydrophobic barrier on the surface, preventing contact with corrosive agents. Contributes to high surface coverage. |

| 4-methylpyridin-1-ium (hydrophilic head) | Adsorbs onto the negatively charged metal surface via electrostatic interactions and potential dative bonding. |

| Overall Amphiphilic Structure | Enables self-assembly at the interface, leading to the formation of an organized, protective film. |

Environmental and Industrial Applications

Oil Spill Remediation and Dispersant Technologies

The application of 1-Dodecyl-4-methylpyridin-1-ium chloride in the field of oil spill remediation is an area of emerging research, primarily leveraging its properties as a surfactant. Surfactants, or surface-active agents, are critical components in chemical dispersants used to combat large-scale oil spills in aquatic environments. They function by reducing the interfacial tension between oil and water, which allows the oil slick to be broken down into smaller droplets that can be more readily dispersed into the water column. This process enhances the natural biodegradation of the oil by marine microorganisms.

While extensive, specific research detailing the performance of this compound as a primary active ingredient in commercial dispersants is limited in publicly available literature, the efficacy of structurally similar compounds provides insight into its potential. For instance, dicationic ionic liquids that incorporate a 4-methylpyridinium bromide moiety have been synthesized and evaluated as oil spill dispersants. In laboratory-scale tests, these related compounds have demonstrated significant dispersion efficiency. The performance of such dispersants is influenced by several factors, including temperature and the weight ratio of the dispersant to the crude oil. Research on a similar compound showed dispersion efficiency increasing from 33.61% at 10°C to 66.0% at 30°C, highlighting the temperature dependency of the process. The presence of the electron-releasing methyl group on the pyridinium (B92312) ring is believed to enhance the surface activity of these molecules.

The general mechanism for a cationic surfactant like this compound in this application would involve the hydrophobic dodecyl tail penetrating the oil droplet while the hydrophilic cationic pyridinium head remains oriented towards the water phase. This arrangement stabilizes the oil droplets within the water, preventing them from coalescing back into a larger slick and facilitating their natural degradation. Further research is required to quantify the specific effectiveness and optimal application conditions for this compound in real-world oil spill scenarios.

Emerging Research Directions and Future Perspectives

Design of Novel Pyridinium-Based Functional Materials

The design of new functional materials centered around 1-Dodecyl-4-methylpyridin-1-ium chloride and its analogues is a burgeoning field of research. The inherent properties of pyridinium (B92312) salts, such as their thermal stability, tunable solubility, and electrochemical characteristics, make them versatile building blocks. rsc.org

One promising area is the synthesis of stimuli-responsive materials . These are materials that can undergo significant changes in their properties in response to external triggers like temperature, pH, light, or electric fields. The amphiphilic nature of this compound, with its long hydrophobic dodecyl chain and charged pyridinium head, can be exploited to create self-assembling systems that respond to environmental changes. For instance, minor modifications to the molecular structure can influence the formation of complex hydrogen bond networks, leading to reversible color changes or phase transitions. rsc.org

Another key direction is the development of pyridinium-containing polymers and copolyimides . By incorporating the pyridinium moiety into polymer backbones, researchers can create materials with enhanced ionic conductivity and thermal stability. researchgate.net The synthesis of such polymers often involves a two-step process: initial polymerization followed by a quaternization reaction to introduce the charged pyridinium group. The degree of quaternization can be controlled to fine-tune the material's properties for specific applications, such as in membranes for separation processes or as solid-state electrolytes. researchgate.net

The following table summarizes key research findings in the design of functional materials based on pyridinium salts:

| Research Area | Key Findings | Potential Applications |

| Stimuli-Responsive Materials | Molecular flexibility allows for pronounced and reversible color changes with external stimuli. rsc.org | Sensors, smart coatings, optical switches. |

| Pyridinium-Containing Copolymers | Incorporation of pyridinium units enhances ionic conductivity and thermal stability. researchgate.net | Ion-exchange membranes, solid-state electrolytes, antistatic coatings. |

| Catalytic Materials | Pyridinium salts can act as efficient catalysts in various organic reactions. nih.gov | Green chemistry, synthesis of fine chemicals. |

Integration with Nanomaterials and Hybrid Systems

The integration of this compound with nanomaterials is a strategy to create hybrid systems with synergistic or entirely new functionalities. The pyridinium salt can act as a stabilizing agent, a functionalizing ligand, or a charge-balancing cation in these composites.

A significant area of interest is the use of pyridinium compounds in the synthesis and stabilization of nanoparticles . For example, pyridinium-based surfactants can form micelles that act as nanoreactors for the synthesis of metal nanoparticles, controlling their size and preventing agglomeration. researchgate.net The long alkyl chain of this compound can provide steric stabilization, while the charged head group interacts with the nanoparticle surface.

Functionalization of graphene and carbon nanotubes is another active research direction. Covalent and non-covalent modification of these carbon nanomaterials with pyridinium salts can improve their dispersibility in various solvents and introduce new properties. rug.nlnih.gov Such functionalized materials are being explored for applications in nanoelectronics, sensors, and composite materials. rug.nl

Furthermore, pyridinium cations are being investigated for their role in the construction of metal-organic frameworks (MOFs) . In these crystalline porous materials, the pyridinium salt can act as a template directing the structure or as a counter-ion balancing the charge of the framework. mdpi.comrsc.org The incorporation of these organic cations can influence the pore size and surface chemistry of the MOF, which is crucial for applications in gas storage, separation, and catalysis. rsc.org

The table below highlights research findings on the integration of pyridinium salts with nanomaterials:

| Nanomaterial Integration | Research Findings | Potential Applications |

| Nanoparticle Synthesis | Pyridinium surfactants effectively stabilize metal nanoparticles, controlling their size and morphology. researchgate.net | Catalysis, antimicrobial agents, conductive inks. |

| Graphene Functionalization | Covalent attachment of pyridinium derivatives enhances graphene's processability and properties. rug.nlnih.gov | Nanoelectronics, sensors, reinforced composites. |

| Metal-Organic Frameworks | Pyridinium cations can act as templates or counter-ions, influencing the structure and properties of MOFs. mdpi.comrsc.org | Gas storage and separation, catalysis, drug delivery. |

Advanced Spectroscopic Techniques for Real-time Monitoring of Processes

To fully understand and optimize the behavior of this compound in various applications, advanced spectroscopic techniques for real-time monitoring are crucial. These methods provide insights into reaction kinetics, molecular interactions, and dynamic structural changes.

Raman spectroscopy has emerged as a powerful tool for in-situ monitoring of polymerization reactions involving pyridinium-based compounds. researchgate.net By tracking the changes in vibrational modes of the reactants and products, researchers can follow the reaction kinetics under different conditions without the need for sample extraction. This is particularly valuable for process optimization in industrial settings.

Time-domain Nuclear Magnetic Resonance (TD-NMR) at low magnetic fields is another effective technique for studying molecular processes in real-time. It can be used to monitor the formation of solid products from liquid reagents, such as during polymerization or crystallization. nih.gov The evolution of NMR signals from rigid and mobile segments provides detailed information about the progress of the reaction.

For processes occurring at interfaces, such as in electrochemical systems or during the formation of thin films, techniques like plasmonic colorimetry are being developed. This method can monitor the polymerization of organic pollutants in real-time by observing changes in the localized surface plasmon resonance (LSPR) of gold nanoparticles as a polymer shell forms on their surface. nih.gov

The following table summarizes the application of advanced spectroscopic techniques for monitoring processes involving pyridinium compounds:

| Spectroscopic Technique | Application | Information Obtained |

| Raman Spectroscopy | Real-time monitoring of polymerization. researchgate.net | Reaction kinetics, conversion rates, influence of reaction conditions. |

| Time-Domain NMR (TD-NMR) | Monitoring of reactions with solid product formation. nih.gov | Evolution of rigid and mobile molecular segments, reaction progress. |

| Plasmonic Colorimetry | In-situ monitoring of interfacial polymerization. nih.gov | Polymerization kinetics at nanoparticle surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.